molecular formula C7H16N2O B3280309 3-amino-N,N-diethylpropanamide CAS No. 71274-45-8

3-amino-N,N-diethylpropanamide

Cat. No. B3280309
CAS RN: 71274-45-8
M. Wt: 144.21 g/mol
InChI Key: PWFPMYPZAVNQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N,N-diethylpropanamide is an organic compound with the molecular formula C7H16N2O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-amino-N,N-diethylpropanamide consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C7H16N2O/c1-3-9(4-2)7(10)5-6-8/h3-6,8H2,1-2H3 .


Physical And Chemical Properties Analysis

3-amino-N,N-diethylpropanamide is a liquid at room temperature . The predicted boiling point is approximately 238.4°C at 760 mmHg . The density is predicted to be approximately 0.9 g/mL . The refractive index is predicted to be n20D 1.46 .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with functionalities similar to "3-amino-N,N-diethylpropanamide" are often involved in synthetic chemistry as precursors or intermediates in the production of polymers, pharmaceuticals, and various organic molecules. For instance, acrylamide derivatives, which share a similar structural motif, are used extensively in polymer science. They serve as precursors in the production of polyacrylamide polymers, which have applications in water treatment, paper processing, and as flocculants in mineral processing (D. Taeymans et al., 2004).

Biological Activity and Pharmacological Applications

Amino acids and their derivatives play critical roles in biological systems and have pharmacological significance. The modification of amino acids, including the introduction of alkyl groups similar to "diethyl" in "3-amino-N,N-diethylpropanamide," can lead to compounds with unique biological activities. For example, N-acetylcysteine, an acetylated amino acid, has shown promise in psychiatric disorders, indicating that modifications of amino acids can lead to therapeutic agents (O. Dean et al., 2011).

Potential Therapeutic Uses

Compounds with functionalities similar to "3-amino-N,N-diethylpropanamide" could be explored for their potential therapeutic uses. The presence of an amino group and the diethyl substitution may influence the pharmacokinetic and pharmacodynamic properties of such molecules, making them candidates for drug development. For instance, the exploration of cyclic imines in Ugi-type reactions has opened up new avenues for the synthesis of drug-like compounds, highlighting the importance of nitrogen-containing structures in medicinal chemistry (M. Nazeri et al., 2020).

Safety and Hazards

The safety information available indicates that 3-amino-N,N-diethylpropanamide is potentially dangerous. The GHS pictogram signal is “Danger” and the hazard statement is H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

3-amino-N,N-diethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-9(4-2)7(10)5-6-8/h3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFPMYPZAVNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71274-45-8
Record name 3-amino-N,N-diethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N,N-diethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,N-diethylpropanamide
Reactant of Route 3
Reactant of Route 3
3-amino-N,N-diethylpropanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-amino-N,N-diethylpropanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-amino-N,N-diethylpropanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-amino-N,N-diethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.